molecular formula C3H6O B056398 (R)-(+)-propylene oxide CAS No. 15448-47-2

(R)-(+)-propylene oxide

Cat. No.: B056398
CAS No.: 15448-47-2
M. Wt: 58.08 g/mol
InChI Key: GOOHAUXETOMSMM-GSVOUGTGSA-N
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Description

(R)-(+)-Propylene oxide ((R)-(+)-1,2-epoxypropane, CAS 15448-47-2) is a chiral epoxide with the molecular formula C₃H₆O and a molecular weight of 58.08 g/mol. It is a colorless, volatile liquid with a boiling point of 33–34°C, a density of 0.829 g/mL, and high water solubility (405 g/L). Its key distinguishing feature is its optical activity, with a specific rotation of +14° (neat) . The compound is highly flammable (flash point: -31°F) and toxic, requiring stringent storage and handling protocols, including nitrogen purging and pressure monitoring during transport .

This compound is critical in asymmetric synthesis, serving as a precursor for chiral intermediates such as (R)-1-chloro-2-propanol and (S)-(-)-propylene carbonate . Industrially, it is synthesized via catalytic epoxidation, with recent advances in green chemistry emphasizing high-selectivity methods using O₂ as the sole oxidant .

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(+)-Propylene oxide can be synthesized through several methods. One common approach involves the hydrolytic kinetic resolution of racemic propylene oxide using a cobalt(III)-salen catalyst. This method selectively hydrolyzes one enantiomer, leaving the desired ®-(+)-enantiomer .

Industrial Production Methods: Industrial production of propylene oxide typically starts from propylene. Two main approaches are employed:

Chemical Reactions Analysis

Types of Reactions: ®-(+)-Propylene oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Industrial Applications

Polyether Polyols Production

Approximately 60-70% of propylene oxide is converted into polyether polyols through alkoxylation. These polyols are crucial for manufacturing polyurethane plastics, which are widely used in:

  • Flexible foams : Used in furniture, automotive seating, and mattresses.
  • Rigid foams : Employed in thermal insulation applications.

Table 1: Applications of Polyether Polyols Derived from (R)-(+)-Propylene Oxide

Application TypeDescription
Flexible FoamsFurniture cushioning, automotive seats
Rigid FoamsInsulation for buildings and appliances
CoatingsPaints, inks, and adhesives
ElastomersRubber-like materials for various uses

Chemical Synthesis

This compound serves as a chiral building block in synthesizing various chemicals:

  • Propylene Glycol : Produced by hydrolyzing propylene oxide; used as a solvent and humectant in food, pharmaceuticals, and cosmetics.
  • Glycol Ethers : Formed by reacting propylene oxide with alcohols; utilized as solvents in coatings and cleaners.

Table 2: Key Chemical Products from this compound

ProductUse
Propylene GlycolFood additives, pharmaceuticals
Glycol EthersSolvents in coatings and cleaning products
Hydroxypropyl Starch EthersFood thickening agents

Niche Applications

Fumigation and Pest Control

The FDA has approved this compound for pasteurizing raw almonds and pistachios to control Salmonella contamination. This application highlights its role in food safety.

Microscopy

In biological sample preparation for electron microscopy, propylene oxide is used to replace residual ethanol during dehydration processes.

Environmental Considerations

The development of more sustainable production methods for propylene oxide has gained attention. For instance, the cumene hydroperoxide process offers a greener alternative by minimizing waste and energy consumption compared to traditional methods.

Case Study 1: Polyurethane Foam Production

A leading manufacturer adopted this compound in their production of flexible polyurethane foams. The use of this chiral compound allowed them to enhance foam properties while reducing environmental impact through improved process efficiencies.

Case Study 2: Food Safety Applications

A food processing company implemented the use of this compound for pasteurizing nuts. This not only improved product safety but also extended shelf life, demonstrating the compound's effectiveness in food preservation.

Mechanism of Action

The mechanism of action of ®-(+)-propylene oxide involves the nucleophilic attack on the electrophilic carbon of the epoxide ring. This reaction can proceed through either an S_N2 or S_N1 mechanism, depending on the reaction conditions and the nucleophile involved. The epoxide ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions .

Comparison with Similar Compounds

Stereoisomer: (S)-(-)-Propylene Oxide

(S)-(-)-Propylene oxide (CAS 16088-62-3) is the enantiomer of (R)-(+)-propylene oxide. Both share identical physical properties (e.g., boiling point, density, solubility) but exhibit opposite optical rotations (-14° for the S-enantiomer). This enantiomeric pair is pivotal in chiral resolution and pharmaceutical synthesis, where stereoselectivity dictates biological activity. For example, (S)-(-)-propylene oxide is used to produce (S)-1-methoxy-2-propanol, a solvent in specialty chemicals .

Table 1: Physical Properties of (R)-(+)- and (S)-(-)-Propylene Oxide

Property This compound (S)-(-)-Propylene Oxide
Molecular Formula C₃H₆O C₃H₆O
Boiling Point (°C) 33–34 33–34
Density (g/mL) 0.829 0.829
Specific Rotation (°) +14 -14
Solubility in Water 405 g/L 405 g/L
CAS Number 15448-47-2 16088-62-3

Data from

Structural Analogs: Ethylene Oxide

Ethylene oxide (C₂H₄O) is a smaller, achiral epoxide with a boiling point of 10.7°C and higher ring strain due to its three-membered ring. This increased strain enhances its reactivity in ring-opening polymerizations, making it ideal for producing polyethylene glycols and sterilizing medical equipment. In contrast, propylene oxide’s methyl group reduces ring strain, slowing polymerization kinetics but improving selectivity in copolymer systems (e.g., polyurethanes) .

Bulkier Epoxides: 1-Tetradecene Oxide

1-Tetradecene oxide, a long-chain epoxide, shares steric similarity with propylene oxide but exhibits distinct kinetic behavior. Computational studies reveal that its bulky alkyl chain reduces conformational flexibility, enabling precise analysis of Markovnikov vs. anti-Markovnikov selectivity in hydrogenolysis reactions. This makes it a valuable model for studying steric effects in catalysis .

Biological Activity

(R)-(+)-propylene oxide, an epoxide compound, is widely utilized in various industrial applications, including the production of antifreeze and as a precursor in the synthesis of polyether polyols. Despite its utility, the biological activity of propylene oxide, particularly its potential health effects, has drawn significant attention due to its classification as a hazardous substance. This article explores the biological activity of this compound, focusing on its toxicity, carcinogenicity, and metabolic pathways, supported by data tables and case studies.

This compound is a colorless liquid with a sweet odor. It is classified as an epoxide due to the presence of a three-membered cyclic ether in its structure. Its molecular formula is C₃H₆O, with a molecular weight of 58.08 g/mol.

Acute Toxicity

Acute exposure to this compound can lead to respiratory irritation and central nervous system effects. Symptoms include:

  • Salivation
  • Lacrimation
  • Nasal discharge
  • Gasping and lethargy

Inhalation studies have shown that exposure to high concentrations can be fatal. For instance, a study indicated that exposure to 400 ppm resulted in significant morbidity in laboratory animals .

Carcinogenicity

This compound has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans based on sufficient evidence from animal studies . Key findings include:

  • Tumor Formation : Inhalation studies in F344/N rats and B6C3F1 mice revealed the development of nasal tumors, including hemangiomas and adenomas .
  • DNA Damage : Propylene oxide is known to alkylate DNA, leading to mutations and chromosomal aberrations in various organisms, including human lymphocytes .

Metabolic Pathways

The metabolism of this compound primarily occurs through conjugation with glutathione or hydrolysis by epoxide hydrolase. The metabolic products include 1,2-propanediol and other metabolites that may also possess biological activity.

Case Study: Exposure Assessment

A study conducted on workers exposed to propylene oxide revealed that hemoglobin adduct levels correlated with exposure duration and concentration. Workers exposed to approximately 10 ppm exhibited adduct levels ranging from 4.5 to 13 nmol/g hemoglobin . This study highlights the importance of monitoring biological markers for assessing exposure risks.

Biological Activity Overview

Biological Activity Effects Study Reference
Acute ToxicityRespiratory irritation, CNS effects
CarcinogenicityTumor formation in nasal cavity
DNA AlkylationInduces chromosomal aberrations
Metabolic PathwaysConjugation with glutathione

Health Risks and Exposure Guidelines

The National Institute for Occupational Safety and Health (NIOSH) recommends exposure limits for propylene oxide due to its hazardous nature. The current recommended exposure limit (REL) is set at 0.1 ppm over an 8-hour work shift . Furthermore, acute exposure guidelines indicate that concentrations above 10 ppm can significantly increase health risks.

Q & A

Basic Research Questions

Q. What catalytic systems are commonly used for enantioselective synthesis of (R)-(+)-propylene oxide, and how do their mechanisms differ?

  • Answer : Three primary systems are studied:

Co(III)/K(I) heterodinuclear catalysts : The Co center activates propylene oxide, while K stabilizes intermediates via transient carbonate nucleophiles. DFT calculations confirm the rate-determining step is epoxide ring-opening (ΔG<sup>†</sup> = +22.2 kcal/mol) .

Silver-based catalysts : Subnanometer Ag3 clusters on alumina exhibit high selectivity for direct epoxidation with minimal CO2 byproducts. Open-shell electronic structures enhance reactivity .

TS-1 titanium silicalite catalysts : Operate via Eley-Rideal mechanisms, where H2O2 adsorption precedes reaction with propylene. In situ removal of propylene oxide prevents side reactions .

  • Methodological Insight : Compare energy barriers (DFT), selectivity metrics, and in situ spectroscopic validation.

Q. What experimental and computational methods are used to study reaction kinetics in propylene oxide synthesis?

  • Answer :

  • Density Functional Theory (DFT) : Models catalytic cycles and identifies transition states (e.g., Co/K system’s ΔG<sup>†</sup> calculations ).
  • Kinetic Monte Carlo simulations : Used in TS-1 systems to validate rate-controlling steps (e.g., surface reaction dominance) .
  • Aspen Plus simulations : Optimize industrial-scale processes, including heat/mass balance for H2O2-based routes .
    • Data Table :
Catalyst SystemRate-Determining StepΔG<sup>†</sup> (kcal/mol)
Co(III)/K(I)Epoxide ring-opening22.2 (calc), 22.1 (exp)
Ag3 clustersO2 dissociationN/A (high selectivity)

Q. How can researchers minimize byproduct formation during propylene oxide synthesis?

  • Answer :

  • Pressure/Temperature modulation : Higher CO2 pressure shifts equilibrium toward polycarbonates over cyclic carbonates in Co/K systems .
  • Catalyst design : Silver clusters reduce CO2 formation by 99% compared to bulk Ag .
  • In situ product removal : TS-1 processes remove propylene oxide to prevent solvent side reactions .

Advanced Research Questions

Q. What challenges exist in designing heterodinuclear catalysts for CO2/propylene oxide copolymerization?

  • Answer : Key challenges include:

  • Metal synergy : Co must activate epoxides while K stabilizes intermediates. Reverse roles (K activating epoxide) are energetically prohibitive (ΔG<sup>†</sup> >30 kcal/mol) .
  • Selectivity control : Competing backbiting (ΔG<sup>†</sup> = +21.4 kcal/mol) requires precise CO2 pressure tuning .
    • Methodological Insight : Use XAS/XPS to monitor metal oxidation states during catalysis.

Q. How does chirality influence this compound’s reactivity in polymerization?

  • Answer : The (R)-enantiomer’s configuration affects polyether backbone tacticity. Enantiomeric excess is confirmed via:

  • Chiral HPLC : Separates enantiomers using β-cyclodextrin columns.
  • Optical rotation : [α]D = +16.5° (neat) for (R)-(+)-PO .
    • Advanced Insight : Astronomical observations of chiral propylene oxide in interstellar mediums may inform prebiotic chemistry .

Q. How have operando techniques advanced understanding of catalytic active sites?

  • Answer :

  • In situ DRIFTS : Tracks surface intermediates on Ag clusters during epoxidation .
  • X-ray absorption spectroscopy (XAS) : Resolves Co/K coordination changes during copolymerization .
    • Data Table :
TechniqueApplicationKey Finding
DFT + operando DRIFTSAg3 catalysisOpen-shell Ag3 enhances O2 activation
XASCo/K catalystCo(III) remains stable during cycle

Safety and Environmental Questions

Q. What safety protocols are critical for handling this compound?

  • Answer :

  • PPE : Butyl rubber gloves, face shields, and flame-resistant lab coats .
  • Ventilation : Use fume hoods with >100 fpm airflow.
  • Decontamination : Quench residues with 10% NaOH solution .

Q. What are the environmental degradation pathways of this compound?

  • Answer :

  • Hydrolysis : Half-life = 4–12 days (freshwater), 2–4 days (saltwater due to Cl<sup>-</sup> acceleration) .
  • Biodegradation : 70–90% mineralization under aerobic conditions (OECD 301F) .
    • Waste Management : Neutralize lab waste with alkaline solutions before disposal.

Q. Polymerization and Applications

Q. How are block copolymers synthesized using this compound?

  • Answer :

  • Anionic polymerization : Initiators like KOH yield PPO-PEO-PPO triblock copolymers (e.g., Pluronics) .
  • Organocatalysts : N-Heterocyclic carbenes (NHCs) enable living polymerization with Đ = 1.05–1.10 .
    • Advanced Insight : Hyperbranched architectures are achievable via epoxide/CO2 copolymerization .

Properties

IUPAC Name

(2R)-2-methyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOHAUXETOMSMM-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320388
Record name (2R)-2-Methyloxirane
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Molecular Weight

58.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15448-47-2
Record name (+)-Propylene oxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylene oxide, (R)-(+)-
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Record name (2R)-2-Methyloxirane
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Record name (2R)-2-methyloxirane
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Synthesis routes and methods I

Procedure details

The nonionic detergents include those described at length in McCutcheon's Detergents and Emulsifiers, 1973 Annual and in Surface Active Agents, Vol. II, by Schwartz, Perry and Berch (Interscience Publishers, 1958), the descriptions of which are hereby incorporated by reference. Such nonionic detergents are usually pasty or waxy solids at room temperature (20° C.) which are either sufficiently water soluble to dissolve promptly in water or will quickly melt at the temperature of the wash water, as when that temperature is above 40° C. The nonionic detergents employed will normally be those which are liquid or pasty at room temperature but preference will be given to normally pasty or semi-solid products because such are less liable to make a tacky product of poor flow properties and susceptibility toward lumping or setting on storage. Also they are less liable to weep and release their "holds" on the zeolites. Still, normally liquid nonionic detergents may be employed and nonionic detergents used will be liquefiable so that they may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C. Typical useful nonionic detergents are the poly-(lower alkenoxy) derivatives that are usually prepared by the condensation of lower (2 to 4 carbon atoms) alkylene oxide, e.g., ethylene oxide, propylene oxide (with enough ethylene oxide to made a water soluble product), with a compound having a hydrophobic hydrocarbon chain and containing one or more active hydrogen atoms, such as higher alkyl phenols, higher fatty acids, higher fatty mercaptans, higher fatty amines and higher fatty polyols and alcohols, e.g., fatty alcohols having 8 to 20 or 10 to 18 carbon atoms in an alkyl chain and alkoxylated with an average of about 3 to 30, preferably 3 to 15 or 6 to 12 lower alkylene oxide units. Preferred nonionic surfactants are those represented by the formula RO(C2H4O)nH, wherein R is the residue of a linear saturated primary alcohol (an alkyl) of 10 to 12 to 18 carbon atoms and n is an integer from 3 or 6 to 15. Typical commercial nonionic surface active agents suitable for use in the invention include Neodol® 45-11, which is an ethoxylation product (having an average of about 11 ethylene oxide units) of a 14 to 15 carbon atoms (average) chain fatty alcohol (made by Shell Chemical Company); Neodol 25-7, a 12 to 15 carbon atom chain fatty alcohol ethoxylated with an average of 7 ethylene oxide units; and Alfonic® 1618-65, which is a 16 to 18 carbon alkanol ethoxylated with an average of 10 to 11 ethylene oxide units (Continental Oil Company). Also useful are the Igepals® of GAF Co., Inc. Such materials are usually the polyethoxylated (3 to 30 ethylene oxide units) middle alkyl (6 to 10 carbon atoms) phenols, such as Igepals CA-630, CA-730 and CO-630. The Pluronics® (made by BASF-Wyandotte), such as Pluronic F-68 and F-127, which are condensates of ethylene oxide with hydrophobic bases formed by condensing propylene oxide with propylene glycol, usually having molecular weights in the range of 5,000 to 25,000, may also be employed, as may be the various Tweens® (products of ICI America), which are polyoxyethylene sorbitan higher fatty acid (12 to 18 carbon atoms) esters, such as those containing solubilizing quantities of ethylene oxide therein. Various other nonionic detergents described in the texts previously incorporated by reference may also be employed but preferably the proportion of nonionic detergent or surface active agent present, when other than the higher fatty alcohol polyoxyethylene ethanols, will be a minor one, rarely being more than 50% and preferably no more than 25% of the total nonionic detergent content. In the above description higher, as in higher alkyl, higher fatty, etc., means from 8 to 20, preferably from 10 or 12 to 18.
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Synthesis routes and methods II

Procedure details

Optionally, ink compositions of the present invention can also contain a polyethylene oxide-polypropylene oxide block copolymer. Suitable polymers include tetrafunctional block copolymers derived from the sequential addition of propylene oxide and ethylene oxide to ethylenediamine, such as those of the general formula ##STR13## wherein x, x', x", x'", y, y', y", and y'" are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,650 to about 27,000, the values of x, x', x", and x'" are each such that the polypropylene oxide segments of the compound have a total molecular weight of at least about 250 and preferably from about 500 to about 7,000, and the values of y, y', y", and y'" are each such that the polyethylene oxide segments constitute from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, with typical values for x, x', x", and x'" being from 1 to about 127 and typical values for y, y', y", and y'" being from 1 to about 110, such as TETRONIC 904, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 3,900 to about 4,500 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 68 to about 76 (typically from about 17 to about 19 repeating units per chain, with four chains per molecule), total molecular weight from about 6,500 to about 7,500), TETRONIC 704, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 2,500 to about 3,600 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 43 to about 62 (typically from about 13 to about 15 repeating units per chain, with four chains per molecule), total molecular weight from about 4,150 to about 6,000), and TETRONIC 304, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 500 to about 1,900 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 8 to about 32 (typically from about 2 to about 8 repeating units per chain, with four chains per molecule), total molecular weight from about 800 to about 3,200), all commercially available from BASF, Parsippany, N.J. Also suitable are polyethylene oxide-polypropylene oxide-polyethylene oxide triblock copolymers, including those formed by the controlled addition of propylene oxide to the two hydroxyl groups of propylene glycol, followed by addition of ethylene oxide, such as those of the general formula ##STR14## wherein x, x', and y are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,000 to about 14,000, the value of y is such that the polypropylene oxide segment of the compound has a molecular weight of at least about 900 and preferably is from about 950 to about 4,000, and the values of x and x' are such that the polyethylene oxide segments constitute from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, such as PLURONIC L35, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the compound is from about 925 to about 1,050 and the ethylene oxide segments make up about 50 percent by weight of the compound (average number of propylene oxide groups per molecule from about 16 to about 18, total molecular weight from about 1,900 to about 2,000), PLURONIC L64, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the compound is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 2,700 to about 3,150); PLURONIC L62F, which is a mixture containing about 90 percent by weight of a compound wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 20 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 2,000 to about 2,350) and about 10 percent by weight of a compound wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is 1,625 to about 1,875 and the ethylene oxide segments make up about 10 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 1,800 to about 2,100); and PLURONIC P65, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 50 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 3,250 to about 3,750), all commercially available from BASF. Also suitable are polypropylene oxide-polyethylene oxide-polypropylene oxide triblock copolymers, including those formed by the addition of ethylene oxide to ethylene glycol, followed by addition of propylene oxide, such as those of the general formula ##STR15## wherein x, x', and y are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,000 to about 14,000, the value of x and x' are such that the polypropylene oxide segments of the compound have a molecular weight of at least about 900 and preferably from about 1000 to about 3,100, and the value of y is such that the polyethylene oxide segment constitutes from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, such as PLURONIC 10R-5, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide blocks of the compound is about 1,000 and the ethylene oxide segments make up about 50 percent by weight of the compound, commercially available from BASF. Further information regarding the synthesis and structure of the TETRONICS and PLURONICS materials is disclosed in, for example, U.S. Pat. No. 4,062,907, U.S. Pat. No. 5,114,755, U.S. Pat. No. 5,001,165, U.S. Pat. No. 4,536,254, U.S. Pat. No. 4,670,058, U.S. Pat. No. 4,578,150, U.S. Pat. No. 5,078,781, U.S. Pat. No. 5,634,986, U.S. Pat. No. 5,653,970, U.S. Pat. No. 3,337,463, and U.S. Pat. No. 2,979,528, the disclosures of each of which are totally incorporated herein by reference. Also suitable are ethoxylated 2-naphthol polymers, preferably with a molecular weight of from about 20,000 to about 35,000 and more preferably from about 25,000 to about 30,000, such as SOLSPERSE 27,000, an ethoxylated 2-naphthol polymer with a molecular weight of 27,000, commercially available from ICI, Wilmington, Del. Mixtures of two or more polymers can also be employed. The polymer is present in the ink in any desired or effective amount, typically from about 0.01 to about 3 percent by weight of the ink, preferably from about 0.05 to about 2 percent by weight of the ink, and more preferably from about 0.05 to about 0.5 percent by weight of the ink, although the amount can be outside these ranges.
[Compound]
Name
polypropylene oxide
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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[Compound]
Name
polypropylene oxide
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0 (± 1) mol
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[Compound]
Name
polyethylene oxide-polypropylene oxide polyethylene oxide
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[Compound]
Name
polypropylene oxide
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0 (± 1) mol
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reactant
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[Compound]
Name
polyethylene oxide
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0 (± 1) mol
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reactant
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[Compound]
Name
polypropylene oxide
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reactant
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Synthesis routes and methods III

Procedure details

The polyurethane polymer of Example 2 is prepared from a mixture of the ingredients in the amounts listed in Table 1, wherein Polyol A, Isocyanate A, and Catalyst A are as identified in Example 1. Surfactant A is an organosilane surfactant degassing agent commercially available form Union Carbide Corp. under the trade designation L-5304. Isocyanate B is a mixture of methylene diphenyldiisocyanate with tripropylene glycol and dipropylene glycol, having an average molecular weight of 364, commercially available from The Dow Chemical Company under the trade designation Isonate 181. Polyol B is a polyether triol of 2600 molecular weight formed from a heterofeed mixture of 50 weight percent ethylene oxide and 50 weight percent propylene oxide commercially available from The Dow Chemical Company under the trade designation Polyglycol 15-200. Polyol C is a 400 molecular weight polyether having about 100 weight percent oxyethylene groups and a nominal functionality of 2. The mixture is vacuum degassed for 2 minutes. Then, Isocyanate A is mixed into the mixture to form an admixture which is degassed for and additional 2 minutes. The admixture is poured into a open steel mold which is maintained at a temperature of 50° C. for a period of 8 hours, after which it is placed in an oven at 180° F. for a period of 24 hours.
Quantity
0 (± 1) mol
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[Compound]
Name
Polyol
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0 (± 1) mol
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reactant
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[Compound]
Name
polyether triol
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0 (± 1) mol
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reactant
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[Compound]
Name
Catalyst A
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0 (± 1) mol
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catalyst
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[Compound]
Name
Polyol
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reactant
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reactant
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[Compound]
Name
organosilane
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0 (± 1) mol
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reactant
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reactant
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Synthesis routes and methods IV

Procedure details

The organic polyisocyanate H (NCO content=28.1%) in the form of a prepolymer was prepared in a manner similar to that in the preparation of the organic polyisocyanate B, except that 16.0 parts of an isocyanate-modifying polyether polyol (functionality of the starting material=3; hydroxyl equivalent=1700; and EO content=95%) was reacted with polymethylene polyphenylisocyanate, which isocyanate-modifying polyether polyol was obtained by addition polymerization of propylene oxide and ethylene oxide as alkylene oxide to glycerin as a starting material. The thus obtained organic polyisocyanate H was deposited after it was left at the room temperature for two hours, so that this organic polyisocyanate H could not be used for forming the soft polyurethane foam described below.
Quantity
0 (± 1) mol
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[Compound]
Name
polyisocyanate
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0 (± 1) mol
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reactant
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[Compound]
Name
polyisocyanate
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reactant
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reactant
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Synthesis routes and methods V

Procedure details

As a compound having at least one addition polymerizable ethylenically unsaturated group and a boiling point of 100° C. or more under normal pressure, there can be exemplified a monofunctional acrylate and methacrylate such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, and phenoxyethyl(meth)acrylate; compounds obtained by the addition of ethylene oxide or propylene oxide to polyfunctional alcohol such as polyethylene glycol di(meth)acrylate, trimethylolethane tri(meth)acrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tri(meth)acrylate, pentaerythritol tetra(meth)acrylate, dipentaerythritol hexa(meth)acrylate, hexanediol (meth)acrylate, trimethylolpropane, tri(acryloyloxypropyl) ether, tri(acryloyloxyethyl)isocyanurate, glycerin, and trimethylolethane, and then having (meth)acrylated; urethane acrylates as disclosed in JP-B-48-41708, JP-B-50-6034, and JP-A-51-37193; polyester acrylates as disclosed in JP-A-48-64183, JP-B-49-43191, and JP-B-52-30490; and polyfunctional acrylates and methacrylates such as epoxy acrylates which are reaction products of epoxy resins and (meth)acrylic acids. Further, photocurable monomers and oligomers described in Nihon Setchaku Kyokai Shi (Bulletin of Japan Adhesion Association), Vol. 20, No. 7, pp. 300 to 308 can also be used.
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
polyethylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polypropylene glycol mono(meth)acrylate
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
phenoxyethyl(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-(+)-propylene oxide
(R)-(+)-propylene oxide
(R)-(+)-propylene oxide
(R)-(+)-propylene oxide

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